![molecular formula C12H20O4 B3025714 2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester CAS No. 898221-37-9](/img/structure/B3025714.png)

2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester

Vue d'ensemble

Description

Esters are a class of organic compounds that are derived from carboxylic acids and alcohols . They are often used in a variety of applications due to their diverse properties. For example, many esters have pleasant, sometimes fruity, fragrances and are used in food flavorings and perfumes .

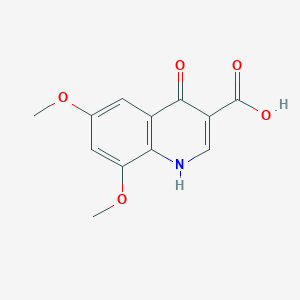

Synthesis Analysis

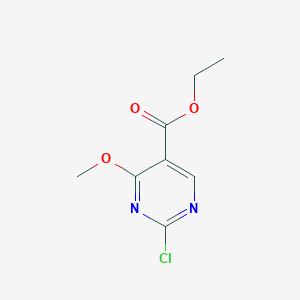

Esters can be synthesized through a process known as esterification. This occurs when a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols .Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of “2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester” would need to be determined through methods such as spectroscopy or X-ray crystallography .Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split by water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points lower than those of carboxylic acids . They can engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .Applications De Recherche Scientifique

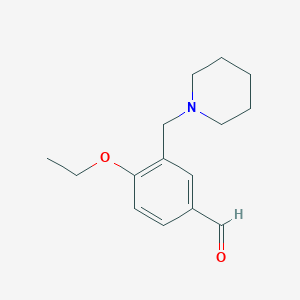

Chirality Transfer in Synthesis

- The compound has been utilized in studies exploring chirality transfer during chemical reactions. For instance, in the stereocontrolled synthesis of optically active pheromones, chirality transfer was demonstrated with high selectivity (Fujisawa, Tajima, & Sato, 1984).

Role in Insect-Plant Interaction

- Studies have identified the compound as a part of the volatile components involved in the interaction between tea aphids and tea shoots, indicating its significance in plant-insect ecological dynamics (Han & Chen, 2002).

Advanced Polymer Synthesis

- The compound is relevant in the field of polymer chemistry, particularly in the synthesis of polyamides containing nucleobases like theophylline and thymine. This suggests its potential in creating specialized polymers with unique properties (Hattori & Kinoshita, 1979).

Structural Studies in Organometallic Chemistry

- Research involving bis(triorganostannyl) esters of related acids, like methylsuccinic acid, has been conducted to understand their structures and spectroscopic properties. This contributes to the broader understanding of organometallic compounds (Samuel-Lewis et al., 1992).

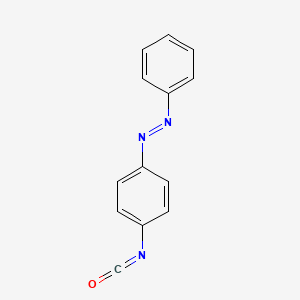

Antimalarial Properties

- Derivatives of the compound have been isolated from marine fungi and showed antimalarial activity, highlighting its potential in medicinal chemistry (Chinworrungsee et al., 2001).

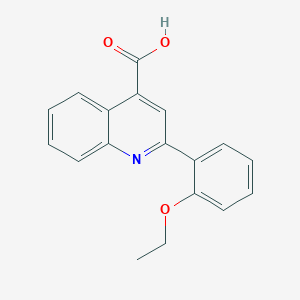

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Based on its structural similarity to other esters, it can be inferred that it might undergo typical ester reactions such as hydrolysis, transesterification, and aminolysis .

Biochemical Pathways

The compound may participate in biochemical pathways such as the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The process includes oxidative addition and transmetalation .

Pharmacokinetics

Similar esters are known to be rapidly absorbed and metabolized .

Result of Action

Similar esters are known to undergo various transformations such as hydrolysis, transesterification, and aminolysis, leading to the formation of different products .

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other chemicals can affect the compound’s reactivity . For instance, acid stress can influence the reactivity of certain compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-4-5-6-7-8-10(12(15)16-3)9(2)11(13)14/h7-10H,4-6H2,1-3H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXTXZWCWQONTK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C(C)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)